6-Oxo-1,6-dihydropyrazine-2-carboximidamide
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Overview
Description
6-Oxo-1,6-dihydropyrazine-2-carboximidamide is a heterocyclic compound with the molecular formula C5H6N4O It is known for its unique structure, which includes a pyrazine ring with an oxo group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,6-dihydropyrazine-2-carboximidamide typically involves the condensation of pyrazine-2-carboxylic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the carboximidamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,6-dihydropyrazine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboximidamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
6-Oxo-1,6-dihydropyrazine-2-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 6-Oxo-1,6-dihydropyrazine-2-carboximidamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxamide: A related compound with similar structural features but different functional groups.
6-Oxo-1,6-dihydropyrazine-2-carboxylic acid: Another closely related compound with a carboxylic acid group instead of a carboximidamide group.
Uniqueness
6-Oxo-1,6-dihydropyrazine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H6N4O |
---|---|
Molecular Weight |
138.13 g/mol |
IUPAC Name |
6-oxo-1H-pyrazine-2-carboximidamide |
InChI |
InChI=1S/C5H6N4O/c6-5(7)3-1-8-2-4(10)9-3/h1-2H,(H3,6,7)(H,9,10) |
InChI Key |
AGYYAGXKPBNKQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)C=N1)C(=N)N |
Origin of Product |
United States |
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